(2E)-3-[2-Fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoic acid
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Overview
Description
(2E)-3-[2-Fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoic acid: is an organic compound that features a boronic ester group and a fluoro-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available 2-fluoro-3-iodophenylboronic acid and 2,2,6,6-tetramethyl-1,3,2-dioxaborinane.
Reaction Conditions: The reaction involves the coupling of these starting materials under palladium-catalyzed conditions. A common catalyst used is palladium(II) acetate with a phosphine ligand such as triphenylphosphine. The reaction is carried out in a solvent like tetrahydrofuran (THF) at elevated temperatures (around 80-100°C) under an inert atmosphere (e.g., nitrogen or argon).
Purification: The product is typically purified by column chromatography using a suitable eluent such as a mixture of hexane and ethyl acetate.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors and automated purification systems to handle larger quantities efficiently.
Chemical Reactions Analysis
Types of Reactions:
Suzuki-Miyaura Cross-Coupling: This compound is primarily used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base such as potassium carbonate.
Oxidation: The boronic ester group can be oxidized to form the corresponding phenol using oxidizing agents like hydrogen peroxide or sodium perborate.
Reduction: The fluoro-substituted phenyl ring can undergo reduction reactions, although this is less common due to the stability of the C-F bond.
Common Reagents and Conditions:
Catalysts: Palladium(II) acetate, triphenylphosphine.
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF).
Bases: Potassium carbonate, sodium hydroxide.
Oxidizing Agents: Hydrogen peroxide, sodium perborate.
Major Products:
Cross-Coupling Products: Formation of biaryl compounds.
Oxidation Products: Formation of phenols.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used in the synthesis of complex organic molecules through cross-coupling reactions.
Material Science:
Biology and Medicine:
Drug Development: Used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Bioconjugation: Potential use in the modification of biomolecules for research and therapeutic purposes.
Industry:
Agricultural Chemicals: Used in the synthesis of agrochemicals.
Mechanism of Action
The primary mechanism of action for this compound in cross-coupling reactions involves the formation of a palladium complex with the boronic ester and the halide substrate. The palladium catalyst facilitates the transfer of the aryl or vinyl group from the boronic ester to the halide, forming a new carbon-carbon bond. The fluoro-substituted phenyl ring can influence the reactivity and selectivity of the reaction through electronic effects.
Comparison with Similar Compounds
Phenylboronic Acid: Lacks the fluoro-substitution and boronic ester group, making it less versatile in certain reactions.
2-Fluorophenylboronic Acid: Similar structure but lacks the dioxaborolan group, affecting its reactivity and stability.
3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenylboronic Acid: Similar boronic ester group but lacks the fluoro-substitution, influencing its electronic properties.
Uniqueness:
Fluoro-Substitution: The presence of the fluoro group can enhance the compound’s reactivity and selectivity in certain reactions.
Boronic Ester Group: Provides stability and versatility in cross-coupling reactions, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
(E)-3-[2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BFO4/c1-14(2)15(3,4)21-16(20-14)11-7-5-6-10(13(11)17)8-9-12(18)19/h5-9H,1-4H3,(H,18,19)/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUUVOJUCOHXWKL-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)C=CC(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)/C=C/C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BFO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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